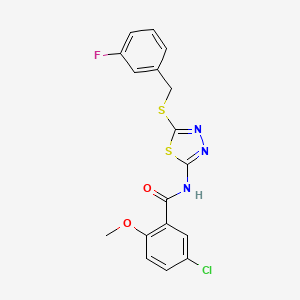

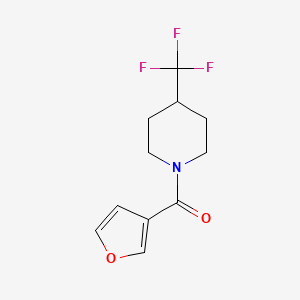

![molecular formula C17H19N3O4 B2835946 Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate CAS No. 448229-93-4](/img/structure/B2835946.png)

Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a complex organic compound. It is part of a class of compounds known as pyrano[2,3-d]pyrimidines . These compounds are common heterocyclic subunits present in a variety of natural compounds, such as alkaloids, carbohydrates, pheromones, polyether antibiotics, and iridoids . They demonstrate a range of activities such as cardiotonic, antitumor, antibronchitic, antibacterial, antimicrobial, anti-inflammatory, antimalarial, antihistamine, antiplatelet, antigenic, and antiviral .

Synthesis Analysis

The synthesis of this compound involves the use of disulfonic acid imidazolium chloroaluminate { [Dsim]AlCl4} as a new acidic and heterogeneous catalyst for green, simple and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles by the one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile and hydrazine hydrate at 80 °C under solvent-free conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclocondensation and cyclization . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile. Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .科学的研究の応用

Green Synthesis Approaches

Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate and its derivatives are synthesized using green and efficient methods. For instance, the use of isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions represents a sustainable approach in synthesizing pyranopyrazole derivatives. This method emphasizes the importance of green chemistry in the preparation of such compounds (Zolfigol et al., 2013).

Corrosion Inhibition

In the field of industrial applications, pyranopyrazole derivatives, including the ethyl 6-amino variant, have been identified as novel corrosion inhibitors for mild steel. This application is crucial in the industrial pickling process, where the synthesized compounds showed remarkable efficiency in protecting mild steel against corrosion in acidic environments. The effectiveness of these inhibitors has been corroborated through various experimental techniques, including electrochemical studies, which demonstrated their potential in practical industrial applications (Dohare et al., 2017).

Crystal Structure Analysis

The crystal structure of ethyl 6-amino derivatives has been determined, providing valuable insights into their molecular configurations and interactions. Such studies are essential for understanding the physicochemical properties of these compounds, which can inform their various applications, including their potential as building blocks in pharmaceuticals and materials science (Kumar et al., 2018).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound might interact with its targets to modulate these biochemical processes.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it may inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These pathways are crucial in various cellular processes, including inflammation and cell death.

Result of Action

The compound may exhibit neuroprotective and anti-inflammatory properties. It has been suggested that it can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have a protective effect on neuronal cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

特性

IUPAC Name |

ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-4-23-17(21)14-13(10-5-7-11(22-3)8-6-10)12-9(2)19-20-16(12)24-15(14)18/h5-8,13H,4,18H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMYJBUEMRJYKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=NNC(=C2C1C3=CC=C(C=C3)OC)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(benzo[d]oxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2835863.png)

![3-allyl-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835864.png)

![(Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2835865.png)

![N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide](/img/structure/B2835868.png)

![1-[2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2835869.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2835878.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2835881.png)

![N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2835883.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2835885.png)